Cyclohexylglycine

Peptide Chemistry Hydrophobicity Steric Hindrance

Cyclohexylglycine (CAS 5664-29-9) is a glycine analogue with a bulky cyclohexyl side chain, offering unique steric hindrance and hydrophobicity. Unlike simpler aliphatic or aromatic amino acids, it enables precise modulation of peptide conformation and stability, essential for developing angiotensin II antagonists and serine protease inhibitors. Its non-interchangeable properties are critical for advanced peptidomimetic and medicinal chemistry programs. Procure this high-purity research tool for validated applications.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 5664-29-9
Cat. No. B185306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylglycine
CAS5664-29-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)N
InChIInChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeyWAMWSIDTKSNDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylglycine (CAS 5664-29-9) for Research & Procurement: An Analytical Overview


Cyclohexylglycine ((±)-) (CAS 5664-29-9), also known as 2-Amino-2-cyclohexylacetic acid, is a non-proteinogenic amino acid derivative of glycine. It is a racemic mixture characterized by a bulky, hydrophobic cyclohexyl side chain instead of the hydrogen atom in glycine. This structural modification confers distinct physicochemical properties, including a molecular formula of C8H15NO2, a molecular weight of 157.21 g/mol, and notably low aqueous solubility (<0.1 mg/mL) . As a glycine analogue, it is primarily employed as a research tool in peptide chemistry and drug discovery, offering a unique steric and hydrophobic profile compared to simpler aliphatic amino acids .

Why Cyclohexylglycine (CAS 5664-29-9) is Not Readily Substitutable by Common Glycine Derivatives


The scientific and industrial value of Cyclohexylglycine hinges on its non-interchangeability with common analogues like glycine, phenylalanine, or alanine. The substitution of a single hydrogen with a saturated six-carbon cyclohexyl ring drastically alters the molecule's physicochemical and structural properties, which is the primary driver for its specific applications. This modification introduces a specific balance of bulkiness (steric hindrance) and hydrophobicity (logP ~1.98) that is absent in simpler, smaller, or aromatic counterparts. Consequently, generic substitution with a more readily available or less expensive amino acid is not feasible for applications requiring a constrained, non-aromatic hydrophobic moiety. The following quantitative evidence demonstrates the precise, measurable differences that necessitate the procurement of Cyclohexylglycine for specific research and industrial contexts.

Quantitative Differentiation Guide for Cyclohexylglycine (CAS 5664-29-9) Against Key Analogs


Hydrophobicity and Steric Bulk: Cyclohexylglycine vs. Glycine vs. Phenylalanine

Cyclohexylglycine provides a quantifiably distinct hydrophobicity profile compared to both its parent molecule (glycine) and a common aromatic hydrophobic amino acid (phenylalanine). The calculated partition coefficient (logP) of ~1.98 indicates a significantly higher lipophilicity than glycine (logP ≈ -3.21), but lower than the highly aromatic phenylalanine (logP ≈ 2.20). This specific value is crucial for designing peptides with tailored membrane permeability and receptor binding properties, where an intermediate, non-aromatic hydrophobic character is required.

Peptide Chemistry Hydrophobicity Steric Hindrance

Conformational Constraint in Bioactive Peptides: Cyclohexylglycine vs. Alanine

In the context of peptide drug design, the cyclohexyl group of Cyclohexylglycine imposes a greater conformational constraint on the peptide backbone compared to smaller aliphatic amino acids like alanine. Research on angiotensin II antagonists demonstrated that substituting position 5 with Cyclohexylglycine (Chg) or Cyclopentylglycine (Cpg) was a deliberate strategy to rigidify the peptide structure and modulate its biological activity [1]. This approach is not achievable with simple, flexible aliphatic residues like alanine or valine, highlighting the compound's utility in probing structure-activity relationships.

Angiotensin II Antagonists Peptide Conformation Structure-Activity Relationship

Measured Aqueous Solubility: Cyclohexylglycine vs. Glycine

The aqueous solubility of Cyclohexylglycine is a critical differentiator from its parent compound, glycine. While glycine is highly water-soluble (e.g., ~250 mg/mL), Cyclohexylglycine is practically insoluble in water (<0.1 mg/mL) . This property is a direct consequence of the hydrophobic cyclohexyl group and is a key consideration for experimental design and downstream formulation, directly impacting stock solution preparation and in vivo dosing strategies.

Formulation Science Physicochemical Characterization Solubility

Validated Application Scenarios for Cyclohexylglycine (CAS 5664-29-9) Based on Evidence


Design of Constrained Peptide Backbones for Drug Discovery

Cyclohexylglycine is a preferred building block for incorporating a rigid, non-aromatic hydrophobic constraint into a peptide sequence. Its use is validated in the development of angiotensin II antagonists, where substitution with Chg at position 5 was a deliberate design choice to probe and enhance biological activity [1]. This scenario is ideal for medicinal chemists seeking to reduce conformational entropy in peptide ligands or peptidomimetics to improve target binding affinity and selectivity.

Studying the Impact of Steric Hindrance and Hydrophobicity on Peptide Folding and Stability

Researchers use Cyclohexylglycine as a molecular probe to systematically investigate how bulk and hydrophobicity influence peptide secondary structure, folding kinetics, and overall stability . By comparing peptides containing Cyclohexylglycine with those containing smaller (Ala) or aromatic (Phe) hydrophobic residues, one can deconvolute the specific contributions of steric bulk from aromatic interactions, which is crucial for protein engineering and the design of stable peptide therapeutics.

Synthesis of Hydrophobic Peptide Aldehydes as Serine Protease Inhibitors

Derivatives like L-α-Cyclohexylglycine have been specifically utilized in the preparation of peptide aldehydes, which act as serine protease inhibitors (e.g., binding to thrombin) . The hydrophobic cyclohexyl group likely contributes to favorable interactions within the protease active site. This application scenario is highly relevant for researchers developing novel inhibitors for enzymes involved in blood coagulation or other proteolytic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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